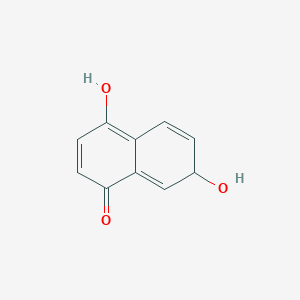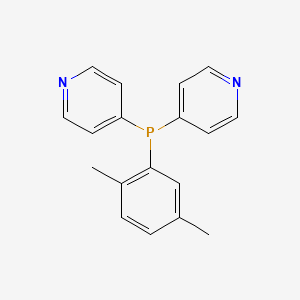
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline is a synthetic derivative of the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a group of alkaloids that have been found in various plants, marine organisms, and even in the human body. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the fields of neuroprotection, cognitive enhancement, and cancer treatment .
Vorbereitungsmethoden
The synthesis of 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline typically involves the construction of the beta-carboline scaffold followed by specific functionalization. One common method for synthesizing beta-carbolines is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone . For this compound, the synthesis might involve the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction using appropriate starting materials.
Chlorination: Introduction of the chlorine atom at the 8th position can be done using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.
Methoxylation: The methoxy group at the 7th position can be introduced using methanol in the presence of a base.
Methylation: The methyl group at the 1st position can be introduced using methyl iodide in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its neuroprotective and cognitive-enhancing properties, making it a candidate for treating neurodegenerative diseases.
Medicine: This compound has shown promise in cancer research due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds
Wirkmechanismus
The mechanism of action of 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine . By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters, leading to potential antidepressant and neuroprotective effects. Additionally, it may interact with other proteins and receptors involved in cell signaling and apoptosis, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline can be compared with other beta-carboline derivatives such as harmine, harmaline, and harmalol. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities . For example:
Harmine: Known for its neuroprotective and antidepressant effects, harmine inhibits DYRK1A and MAO-A.
Harmaline: Similar to harmine, harmaline also inhibits MAO-A but has additional hallucinogenic properties.
Harmalol: This compound has shown antioxidant and antimicrobial activities.
The unique combination of substituents in this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
606928-39-6 |
|---|---|
Molekularformel |
C13H11ClN2O |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
8-chloro-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H11ClN2O/c1-7-12-9(5-6-15-7)8-3-4-10(17-2)11(14)13(8)16-12/h3-6,16H,1-2H3 |
InChI-Schlüssel |
WJJJTGYCCILDEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


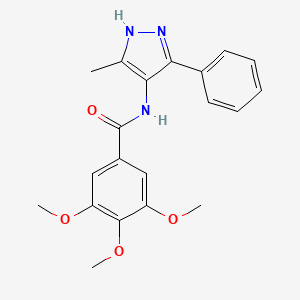
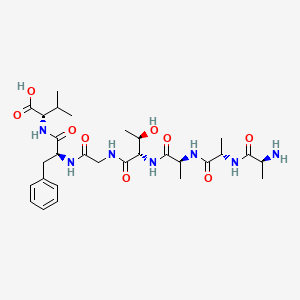
![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)


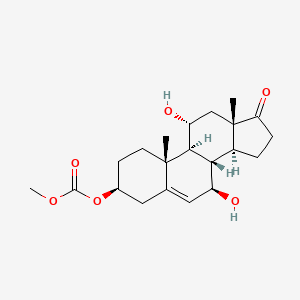
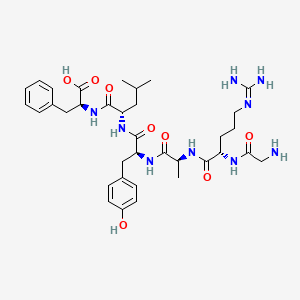
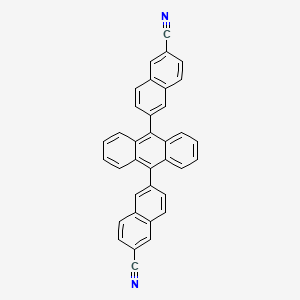

![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
